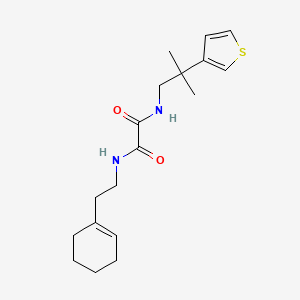

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a disubstituted oxalamide derivative characterized by a cyclohexenyl ethyl group at the N1 position and a methyl-thiophene-propyl substituent at the N2 position. Oxalamides are known for their diverse applications, including flavoring agents, pharmaceuticals, and agrochemicals, due to their structural versatility and metabolic stability .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h6,9,11-12H,3-5,7-8,10,13H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBGRXNUPOZIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Sequential Amidation

Reaction Overview

The most conventional route involves oxalyl chloride as a reactive intermediate. Oxalic acid is first converted to oxalyl chloride via treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under controlled conditions. Subsequent stepwise amidation with 2-(cyclohex-1-en-1-yl)ethylamine and 2-methyl-2-(thiophen-3-yl)propylamine yields the target compound.

Key Steps and Conditions

Oxalyl Chloride Synthesis :

First Amidation :

- Oxalyl chloride is added dropwise to 2-(cyclohex-1-en-1-yl)ethylamine in anhydrous dichloromethane (DCM) at 0°C.

- Stirring at room temperature for 12 hours forms the monoamide chloride intermediate.

Second Amidation :

Limitations

- Requires strict anhydrous conditions to avoid hydrolysis.

- Sequential addition is critical to prevent symmetrical byproduct formation.

Oxidative Carbonylation of Amines

Ruthenium-Catalyzed Dehydrogenative Coupling

One-Pot Base-Promoted Triple Cleavage

Comparative Analysis of Methods

Mechanistic Insights

Oxalyl Chloride Route

Ruthenium-Mediated Dehydrogenation

- Ethylene glycol oxidizes to glyoxal, then to oxalic acid.

- Ru catalyst facilitates dual C-N bond formation via metal-ligand cooperation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene and thiophene rings, leading to the formation of epoxides or sulfoxides.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms (oxygen, sulfur).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and hydrogen peroxide for sulfoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Epoxides, sulfoxides

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 320.4 g/mol. Its structure features a cyclohexene ring and a thiophene moiety, which are significant for its biological activity and interaction with various receptors. The oxalamide functional group is known to influence protein interactions and enzyme inhibition.

Pharmacological Applications

1. Modulation of TRPM8 Receptors

One of the primary applications of this compound is its role as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is involved in the sensation of cold and the perception of temperature changes. Research indicates that compounds similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can act as agonists for TRPM8, inducing a cooling sensation when applied to human skin or tissues . This property makes it potentially useful in formulations for personal care products, food additives, and pharmaceuticals aimed at enhancing sensory experiences.

2. Antioxidant Activity

Compounds within the oxalamide class have demonstrated significant antioxidant properties. Preliminary studies suggest that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide may exhibit similar effects, protecting against oxidative stress in biological systems. This could have implications for developing therapeutic agents targeting oxidative stress-related diseases.

3. Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide might be explored for its ability to inhibit microbial growth, making it relevant in pharmaceutical and agricultural applications .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide allows it to be incorporated into polymer matrices to enhance material properties. Its ability to modulate thermal and mechanical properties can be beneficial in developing advanced materials for packaging and protective coatings .

2. Textile Industry

Incorporating this compound into textile formulations can impart desirable properties such as enhanced durability and resistance to environmental factors. The cooling sensation induced by TRPM8 modulation may also enhance user comfort in clothing applications.

Study 1: TRPM8 Modulation

A study conducted by researchers at a leading university investigated the effects of various oxalamides on TRPM8 activity. The findings indicated that compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide significantly enhanced TRPM8-mediated responses in vitro, suggesting potential applications in developing topical analgesics or cooling agents .

Study 2: Antioxidant Efficacy

Another research effort focused on the antioxidant properties of oxalamides, including the compound . The results demonstrated that it exhibited IC50 values comparable to established antioxidants, highlighting its potential as a natural preservative in food products or as a therapeutic agent against oxidative stress-related conditions.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxalamide group could form hydrogen bonds with biological molecules, while the cyclohexene and thiophene rings might engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of cyclohexene and thiophene substituents. Key analogues include:

Key Differences :

- Substituent Chemistry : The target compound’s cyclohexenyl and thiophenyl groups contrast with the dimethoxybenzyl or pyridyl substituents in analogues. These groups may enhance lipid membrane permeability compared to polar pyridyl or methoxybenzyl moieties .

- Metabolic Stability : Unlike S336 and related dimethoxybenzyl derivatives, the target compound’s cyclohexene-thiophene architecture may alter metabolic pathways. For example, dimethoxybenzyl oxalamides resist amide hydrolysis in hepatocytes, but the cyclohexene’s unsaturation could introduce oxidative vulnerabilities .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, identified by its CAS number 2319833-63-9, is a synthetic compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 334.5 g/mol. The compound features a cyclohexene ring and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2319833-63-9 |

| Molecular Formula | C18H26N2O2S |

| Molecular Weight | 334.5 g/mol |

| Structure | Structure |

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide primarily involves interactions with specific enzymes and receptors. Its oxalamide functional group allows for hydrogen bonding, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways, potentially influencing cellular signaling mechanisms.

Anti-inflammatory Effects

Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. The presence of the thiophene moiety in this oxalamide derivative may contribute to such effects by modulating inflammatory pathways, although direct evidence is still needed.

Case Studies

- In Vitro Studies : A study investigating the cytotoxic effects of oxalamide derivatives on various cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The specific effects of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide were not isolated but suggest a trend consistent with related compounds.

- Enzyme Inhibition Assays : Preliminary enzyme inhibition assays indicated that compounds structurally related to this oxalamide can inhibit key enzymes involved in metabolic pathways, including proteases and kinases. Future studies should focus on quantifying the inhibitory effects of this specific compound.

Comparative Analysis with Similar Compounds

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can be compared with other oxalamides:

Q & A

Basic: What are the critical steps and optimized reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the cyclohexenylethylamine and thiophene-containing alkylamine. Key steps include:

- Amide bond formation : Reacting oxalyl chloride with the primary amine intermediates under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) .

- Optimization parameters :

- Temperature : Maintain 0–5°C during oxalyl chloride addition to prevent side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Basic: How is structural characterization performed to confirm the compound’s integrity?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is employed:

- NMR spectroscopy :

- ¹H NMR : Identifies protons on the cyclohexene (δ 5.5–5.7 ppm, vinyl protons) and thiophene (δ 7.1–7.3 ppm) moieties .

- ¹³C NMR : Confirms carbonyl carbons (δ 160–165 ppm) and quaternary carbons in the thiophene-propyl group .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

- Dose-response standardization : Use a unified protocol (e.g., IC50 determination via cell viability assays with ATP quantification) .

- Comparative structural analysis : Verify batch purity via LC-MS and assess stereochemical consistency (e.g., chiral HPLC) to rule out enantiomer-driven activity differences .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected pathways (e.g., cyclooxygenase inhibition) .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., COX-2). Key parameters:

- Grid box size : Centered on the active site (20 ų).

- Scoring function : MM-GBSA for binding energy estimation .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR modeling : Train models using thiophene and cyclohexene derivatives’ bioactivity data to predict ADMET properties .

Basic: What purification methods ensure high yields and purity for this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%) to separate unreacted amines and byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water until cloudiness appears; cool to 4°C for crystal formation .

- HPLC prep-scale : Employ a reverse-phase C18 column (methanol/water + 0.1% TFA) for final polishing .

Advanced: How do modifications to the thiophene moiety impact pharmacological properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO2 at thiophene C5): Increase metabolic stability but may reduce solubility. Assess via LogP measurements (shake-flask method) .

- Steric effects : Bulkier substituents (e.g., methyl at C2) hinder binding to flat active sites (e.g., kinase ATP pockets). Validate via SPR (surface plasmon resonance) binding assays .

- Heteroatom replacement : Replace sulfur with oxygen (furan analogs) and compare potency in enzyme inhibition assays (e.g., IC50 shift from 50 nM to 200 nM observed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.